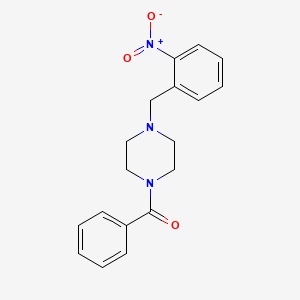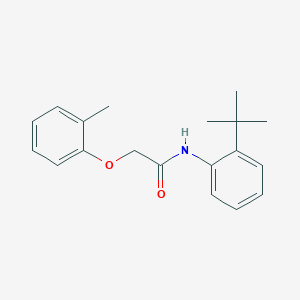![molecular formula C19H18N4O B5750986 5-methyl-9-(4-morpholinyl)benzimidazo[2,1-a]phthalazine](/img/structure/B5750986.png)
5-methyl-9-(4-morpholinyl)benzimidazo[2,1-a]phthalazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-9-(4-morpholinyl)benzimidazo[2,1-a]phthalazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
作用機序
The mechanism of action of 5-methyl-9-(4-morpholinyl)benzimidazo[2,1-a]phthalazine is not yet fully understood. It is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation in the body and protecting neurons from damage.
Biochemical and Physiological Effects
5-methyl-9-(4-morpholinyl)benzimidazo[2,1-a]phthalazine has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to reduce inflammation in the body by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to protect neurons from damage by reducing oxidative stress and inflammation.
実験室実験の利点と制限
The advantages of using 5-methyl-9-(4-morpholinyl)benzimidazo[2,1-a]phthalazine in lab experiments include its potential anti-cancer, anti-inflammatory, and neuroprotective properties. However, there are also limitations to using this compound in lab experiments. One limitation is that it may not be effective in all types of cancer or inflammation. Additionally, its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
将来の方向性
There are several future directions for the study of 5-methyl-9-(4-morpholinyl)benzimidazo[2,1-a]phthalazine. One direction is to further investigate its mechanism of action to better understand how it works in the body. Another direction is to study its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, it may be useful to investigate its potential use in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis.
Conclusion
In conclusion, 5-methyl-9-(4-morpholinyl)benzimidazo[2,1-a]phthalazine is a chemical compound that has shown potential in scientific research for its various applications. It has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. While there are limitations to using this compound in lab experiments, there are also several future directions for its study. Overall, 5-methyl-9-(4-morpholinyl)benzimidazo[2,1-a]phthalazine is a promising compound that may have significant implications for the treatment of cancer, inflammation, and neurological disorders.
合成法
The synthesis of 5-methyl-9-(4-morpholinyl)benzimidazo[2,1-a]phthalazine has been achieved using different methods. One method involves the reaction of 4-morpholinyl-1,2-diamine with 5-methylphthalic anhydride in the presence of a catalyst. Another method involves the reaction of 4-morpholinyl-1,2-diamine with 5-methylphthalic acid in the presence of a coupling reagent. Both methods have been successful in synthesizing 5-methyl-9-(4-morpholinyl)benzimidazo[2,1-a]phthalazine with high yields.
科学的研究の応用
5-methyl-9-(4-morpholinyl)benzimidazo[2,1-a]phthalazine has shown potential in scientific research for its various applications. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, it has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
4-(5-methylbenzimidazolo[2,1-a]phthalazin-9-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-13-15-4-2-3-5-16(15)19-20-17-7-6-14(12-18(17)23(19)21-13)22-8-10-24-11-9-22/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUOXRPVMIPQFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=CC(=C3)N4CCOCC4)N=C2C5=CC=CC=C15 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![benzaldehyde [1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazone](/img/structure/B5750920.png)
![5-[(2-chloro-4-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5750923.png)


![ethyl {2-[(2-chloro-4-methylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5750951.png)

![4,4'-[sulfonylbis(4,1-phenyleneoxy)]diphenol](/img/structure/B5750961.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5750977.png)
![N'-[(3-nitrobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5750980.png)
![N-(2-hydroxy-1,1-dimethylethyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5750995.png)
